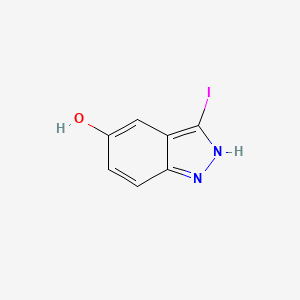

3-Iodo-1H-indazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

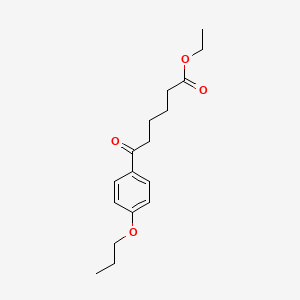

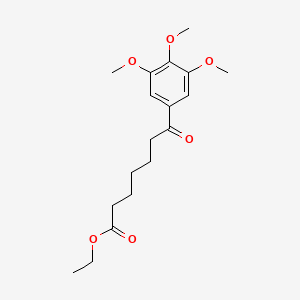

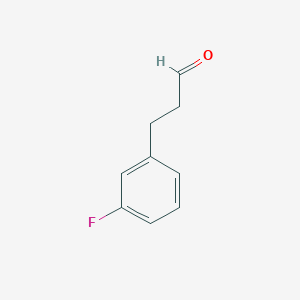

“3-Iodo-1H-indazol-5-ol” is a chemical compound with the molecular formula C7H5IN2O . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .

Synthesis Analysis

The synthesis of indazoles, including “3-Iodo-1H-indazol-5-ol”, has been a subject of research for many years. Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “3-Iodo-1H-indazol-5-ol” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have been used in a wide variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Wissenschaftliche Forschungsanwendungen

Sequential Sonogashira and Suzuki Cross-Coupling Reactions

3-Iodoindazoles, including derivatives like 5-bromo-3-iodoindazoles, are pivotal in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions facilitate the synthesis of a wide range of new functionalized indoles and indazoles. Specifically, 3-Iodo-1H-indazol-5-ol derivatives serve as potential ligands for 5-HT receptors, indicating their significance in creating compounds with potential therapeutic applications (Witulski et al., 2005).

Aqueous Synthesis of Iodo-1,2,3-triazoles

The development of a copper-catalyzed aqueous multicomponent synthetic method for the preparation of 5-iodo-1,2,3-triazoles demonstrates the chemical versatility of 3-Iodo-1H-indazol-5-ol and related compounds. This method is particularly effective for substrates including biologically relevant compounds, suggesting its potential for direct modification of bioactive molecules in water and for radioactive labeling applications (Li et al., 2017).

Versatile Building Blocks

5-Iodo-1H-1,2,3-triazoles, accessible from 3-Iodo-1H-indazol-5-ol derivatives, are recognized as versatile building blocks for the synthesis of diverse 1,4,5-trisubstituted 1,2,3-triazoles. Their applications extend to C–C, C–heteroatom, or C–D(T) bond formation, showcasing their importance in organic synthesis and potential in creating radiolabeled compounds for imaging studies (Balova et al., 2020).

Electrophilic Cyclization for Indene Derivatives

3-Iodo-1H-indene derivatives, synthesized through iodonium-promoted carbocyclization, demonstrate the utility of 3-Iodo-1H-indazol-5-ol derivatives in the synthesis of indene derivatives. These derivatives have potential applications in various chemical transformations, serving as substrates and catalysts in subsequent reactions (Khan & Wirth, 2009).

Iodo-Cycloisomerization to 3-Iodocarbazoles

The iodo-cycloisomerization of certain derivatives to form 3-iodocarbazoles highlights another application, where 3-Iodo-1H-indazol-5-ol derivatives undergo transformations through a cascade of reactions. This method emphasizes the green synthesis principles, showing the broad substrate scope and atom economy (Yaragorla et al., 2018).

Zukünftige Richtungen

The future directions for “3-Iodo-1H-indazol-5-ol” and other indazole derivatives are likely to involve further exploration of their medicinal applications. Given the broad range of biological activities exhibited by these compounds, they have significant potential for the development of new drugs .

Eigenschaften

IUPAC Name |

3-iodo-2H-indazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYKAQOZDUWBOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646306 |

Source

|

| Record name | 3-Iodo-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1H-indazol-5-ol | |

CAS RN |

885519-38-0 |

Source

|

| Record name | 3-Iodo-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.